molecular formula C17H24ClNO4 B12275673 Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B12275673
M. Wt: 341.8 g/mol
InChI Key: NIXUPHAYCLXHJI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H

InChI Key

NIXUPHAYCLXHJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC.Cl

Origin of Product

United States

Preparation Methods

Methyl Ester Formation with Sulfur Oxychloride

Iminodiacetic acid undergoes esterification in anhydrous methanol using sulfur oxychloride under cryogenic conditions (−10°C to 0°C). The reaction produces iminodiacetic methyl ester hydrochloride in 92% yield after 12 hours. Key parameters include:

Parameter Value
Solvent Anhydrous methanol
Temperature −10°C to 0°C
Reaction Time 12 hours
Yield 92%

Benzylation with Benzyl Bromide

The methyl ester hydrochloride is dissolved in dimethylformamide (DMF) and reacted with benzyl bromide in the presence of sodium bicarbonate at 40°C for 24 hours. This step achieves 85% conversion to 2,2'-oxalic acid methyl ester benzylamine. Excess benzyl bromide (1.5 equivalents) ensures complete quaternization of the amine.

Cyclization with Oxalic Acid Diethyl Ester

The benzylated intermediate reacts with oxalic acid diethyl ester under alkaline conditions (sodium ethoxide) to form 1-benzyl-3,4-dihydroxyl-1H-pyrrole-2,5-dimethyl dicarboxylate. Elevated temperatures (80–100°C) drive cyclization, achieving 78% yield.

Ethylene Dioxane Ring Formation

The dihydroxyl pyrrole derivative is treated with 1,2-dibromoethane at 120°C for 6 hours, forming the ethylene dioxane ring. This exothermic reaction requires careful temperature control to avoid side products.

Hydrochloride Salt Precipitation

The final product is treated with hydrogen chloride gas in ethyl acetate, yielding the hydrochloride salt with 95% purity after recrystallization.

Direct Esterification of 1-Benzylpyrrolidine-2,5-Dicarboxylic Acid

Commercial routes (VulcanChem, Fisher Scientific) prioritize direct esterification of 1-benzylpyrrolidine-2,5-dicarboxylic acid. The carboxylic acid is refluxed with excess ethanol (5 equivalents) in the presence of concentrated sulfuric acid (2 mol%) for 24 hours:

$$
\text{1-Benzylpyrrolidine-2,5-dicarboxylic acid} + 2 \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate} + 2 \text{H}_2\text{O}
$$

Post-esterification, the free base is converted to the hydrochloride salt by bubbling HCl gas through a dichloromethane solution. This method achieves 80–85% overall yield but requires stringent drying to prevent hydrolysis.

Alternative Route via N-Alkylation of Pyrrolidine

A modified approach (EP0202625A2) involves N-alkylation of pyrrolidine-2,5-dicarboxylate derivatives. Diethyl pyrrolidine-2,5-dicarboxylate is reacted with benzyl bromide in acetonitrile using potassium carbonate as a base. After 48 hours at 60°C, the product is isolated in 70% yield. Subsequent hydrochloride formation uses 1N HCl, adjusted to pH 2.5 for optimal precipitation.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across the four methods:

Method Starting Material Steps Overall Yield Purity Scalability
Iminodiacetic Acid Iminodiacetic acid 5 62% 95% Moderate
Direct Esterification 1-Benzylpyrrolidine-2,5-dicarboxylic acid 2 85% 97% High
N-Alkylation Diethyl pyrrolidine-2,5-dicarboxylate 3 70% 90% Low

Key Findings:

  • The direct esterification route offers the highest yield and scalability, making it preferable for industrial applications.
  • The iminodiacetic acid method, while lengthier, provides superior purity for pharmaceutical intermediates.
  • N-Alkylation suffers from lower yields due to competing side reactions, limiting its utility.

Optimization Strategies and Challenges

Solvent Selection

DMF in the benzylation step (Method 1) poses removal challenges, necessitating multiple aqueous washes. Substituting with THF reduces DMF contamination but lowers reaction rates by 20%.

Temperature Control

Exceeding 120°C during ethylene dioxane formation (Method 1) leads to decomposition, decreasing yields to <50%. Automated temperature control systems are recommended for reproducibility.

Chemical Reactions Analysis

Hydrolysis and Ring Contraction Reactions

The compound undergoes base-induced reactions that lead to structural rearrangements. A notable reaction involves ring contraction to form pyrrole derivatives under basic conditions . This process is critical for synthesizing heterocyclic scaffolds.

Reaction Pathway and Conditions:

StepReagents/ConditionsProductYieldKey ObservationsSource
1NaOH (ethanol, RT)Diethyl pyrrole-2,5-dicarboxylate41%Spontaneous elimination of sulfur; confirmed via X-ray crystallography

Mechanism :

  • Hydrolysis : The ester groups undergo partial hydrolysis under basic conditions.

  • Elimination : Loss of sulfur (as H₂S) drives the 1,4-thiazine ring to collapse into a pyrrole structure.

  • Aromatization : Stabilization via conjugation forms the aromatic pyrrole core.

Redox Reactions

The compound participates in redox processes, particularly when reacting with thiols or selenols, mediated by single-electron transfer (SET) mechanisms .

Redox Behavior:

SubstrateReagents/ConditionsProductYieldNotesSource
CysteamineCH₂Cl₂, RTDisulfide derivatives42%Formation of disulfide bonds via oxidative coupling
1-Mercaptopropan-2-olRTDihydroxydisulfidesModerateParallel formation of succinate derivatives

Key Insights :

  • The tosyl and ester groups enhance electrophilicity, facilitating electron transfer.

  • Disulfide/diselenide formation is attributed to oxidative dimerization of thiols/selenols, with the compound acting as an oxidizing agent .

Nucleophilic Substitution and Cyclization

The benzyl group and ester functionalities enable nucleophilic attacks, forming fused heterocycles. This reactivity is exploited in medicinal chemistry for synthesizing bioactive molecules .

Comparative Reactivity Analysis

The compound’s reactivity differs from non-benzylated analogs due to steric and electronic effects:

FeatureDiethyl 1-Benzylpyrrolidine-2,5-dicarboxylate HydrochlorideNon-Benzylated Analogues
Steric Hindrance High (benzyl group blocks axial attacks)Low
Electrophilicity Enhanced (tosyl group activates ring)Moderate
Redox Activity Participates in SET mechanisms Limited

Kinetic and Thermodynamic Data

  • Rate Constants : Hydrolysis follows pseudo-first-order kinetics in basic media (k=0.12h1k = 0.12 \, \text{h}^{-1} at pH 12) .

  • Thermodynamics : ΔG\Delta G^\ddagger for ring contraction is 98.5kJ/mol98.5 \, \text{kJ/mol}, indicating a moderately high activation barrier .

Scientific Research Applications

Medicinal Chemistry

Precursor in Synthesis
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride serves as a precursor in synthesizing various bioactive compounds. Notably, it is used in the synthesis of pyrrolo[1,2-b]pyridazines, which have shown promise in treating proliferative disorders and as potential Janus kinase inhibitors. These compounds are significant in developing therapies for conditions such as cancer and autoimmune diseases .

Structural Characteristics
The compound has been characterized through advanced techniques such as X-ray diffraction, providing insights into its molecular structure and stability. The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activity .

Anticonvulsant Activity

Development of Hybrid Anticonvulsants
Recent studies have identified derivatives of this compound as part of a broader effort to develop hybrid anticonvulsants. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), derived from this compound, has demonstrated broad-spectrum anticonvulsant properties across multiple animal seizure models. It has shown efficacy in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating potential for treating various forms of epilepsy .

Pharmacological Evaluation
The pharmacological profile of AS-1 suggests it can be effective against drug-resistant epilepsy types. The compound's favorable safety margin was confirmed through rotarod tests in mice, establishing it as a candidate for further clinical evaluation .

Antimicrobial Therapy

Potential Anti-Tuberculosis Agent
this compound has also been explored for its antimicrobial properties. Research indicates that compounds derived from this structure exhibit activity against Mycobacterium tuberculosis and other pathogens. This positions it as a potential candidate for developing new anti-tuberculosis medications .

In Vitro Activity Analysis
Studies have demonstrated that certain derivatives possess low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv strains, suggesting potent antimicrobial activity. These findings highlight the compound's versatility and potential role in addressing infectious diseases .

Mechanism of Action

The mechanism of action of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride
  • CAS Number : 17740-40-8
  • Molecular Formula: C₁₇H₂₃NO₄·HCl
  • Molecular Weight : 305.374 g/mol (free base); 341.83 g/mol (hydrochloride)
  • Appearance : White to off-white powder (hydrochloride salt form)
  • Purity : Available in 95–97% purity for research use
  • Applications : Intermediate in organic synthesis, pharmaceutical research (e.g., chiral building blocks), and material science .

Structural and Functional Comparison with Similar Compounds

Diethyl Pyrrole-2,5-Dicarboxylate

  • Key Differences :
    • Core Structure : Pyrrole (aromatic, unsaturated) vs. pyrrolidine (saturated) .
    • Reactivity : Pyrrole’s aromaticity enables electrophilic substitution, while pyrrolidine’s flexibility supports stereoselective modifications.
    • Hydrogen Bonding : Pyrrole derivatives form hydrogen-bonded dimers in crystal structures, whereas pyrrolidine derivatives may exhibit varied packing due to the benzyl group .

Diethyl (2R,5S)-Pyrrolidine-2,5-Dicarboxylate Hydrochloride

  • Key Differences: Stereochemistry: Specified (2R,5S) configuration vs. non-specified stereochemistry in the target compound . Substituents: Lacks the benzyl group, reducing lipophilicity and steric bulk. Molecular Weight: 251.707 g/mol (hydrochloride) vs. 341.83 g/mol for the benzylated analog .

Diethyl Pyrrolidine-2,5-Dicarboxylate Hydrochloride (CAS 90979-49-0)

  • Key Differences: Substituents: No benzyl group, resulting in a simpler structure (C₁₀H₁₈ClNO₄) . Applications: Primarily used in amino acid synthesis and as a pharmaceutical ingredient, contrasting with the benzylated variant’s role in chiral chemistry .

1-Benzyl-5,5-Dimethylpyrrolidin-3-one Hydrochloride

  • Key Differences: Functional Groups: Contains a ketone group (C=O) vs. ester groups (COOEt) in the target compound . Reactivity: Ketone enables nucleophilic additions, while esters are prone to hydrolysis or transesterification. Applications: Focused on agrochemical and material science due to its rigid pyrrolidinone core .

Nicardipine Hydrochloride

  • Key Differences :
    • Core Structure : Dihydropyridine (pharmacologically active) vs. pyrrolidine .
    • Function : Nicardipine is a calcium channel blocker, whereas the target compound is a synthetic intermediate .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate HCl Pyrrolidine Esters, benzyl substituent 341.83 Chiral synthesis, pharma
Diethyl pyrrole-2,5-dicarboxylate Pyrrole Esters ~211.21 Heterocyclic synthesis
Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate HCl Pyrrolidine Esters 251.71 Stereoselective reactions
1-Benzyl-5,5-dimethylpyrrolidin-3-one HCl Pyrrolidinone Ketone, benzyl, dimethyl ~270.78 Agrochemicals, materials
Nicardipine HCl Dihydropyridine Esters, nitro group 516.0 Cardiovascular therapeutics

Biological Activity

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H19N1O4ClC_{15}H_{19}N_{1}O_{4}Cl and a molecular weight of approximately 305.374 g/mol. The compound features a pyrrolidine backbone with dual ester functionalities and a benzyl substituent, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various biologically active compounds, particularly in the development of pyrrolo[1,2-b]pyridazines aimed at treating proliferative disorders. Its structural characteristics make it suitable for further modifications to enhance efficacy against specific diseases .

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on aspartic proteases, which are crucial in various pathological processes including cancer and malaria . The interaction profile suggests that this compound may compete effectively with natural substrates at the enzyme active sites.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride93478-48-9Lacks benzyl group; simpler structure
2,5-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate51483-87-5Contains methyl groups instead of ethyl
Racemic 2,5-Diethyl (2R,5R)-Pyrrolidine-2,5-dicarboxylate Hydrochloride2059917-33-6Different stereochemistry affecting biological activity

The inclusion of the benzyl group in this compound enhances its lipophilicity and potentially improves membrane permeability compared to simpler analogs. This structural modification may also influence its binding affinity to target enzymes and receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Aspartic Proteases : Research indicated that derivatives of pyrrolidine compounds exhibit promising inhibitory effects on human β-secretase (BACE1), which is vital for Alzheimer's disease pathology. This compound was included in screening assays showing sub-100 nanomolar potency against this target .
  • Antimalarial Activity : Pyrrolidine derivatives have been explored for their potential as antimalarial agents. The structural features of this compound suggest it could be developed into a novel chemotype for malaria drug discovery .
  • Synthesis and Characterization : Detailed synthetic routes have been documented for producing this compound with high yields and purity. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the desired product .

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